3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a chlorobenzyl group, and a hydroxyindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Indolone Core: The indolone core is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-chlorobenzylamine and an oxoethyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance .
Properties
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-[(2-chlorophenyl)methyl]-3-hydroxyindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3S/c22-19-10-9-18(28-19)17(25)11-21(27)14-6-2-4-8-16(14)24(20(21)26)12-13-5-1-3-7-15(13)23/h1-10,27H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDJBKMPBOKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(S4)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.